Bromuro de flutropio

Descripción general

Descripción

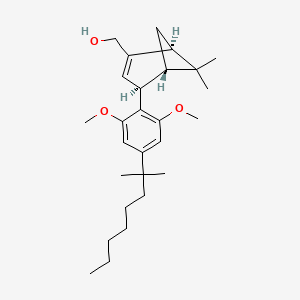

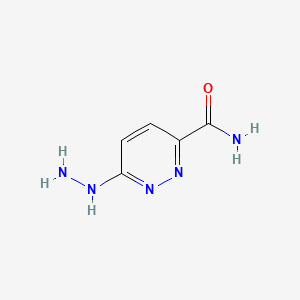

El bromuro de flutropio es un compuesto químico con la fórmula molecular C24H29BrFNO3 y un peso molecular de 478.39 g/mol . Es conocido por sus propiedades anticolinérgicas y se utiliza principalmente como broncodilatador para tratar afecciones respiratorias como el asma y la enfermedad pulmonar obstructiva crónica .

Aplicaciones Científicas De Investigación

El bromuro de flutropio tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Química: Utilizado como compuesto de referencia en el estudio de agentes anticolinérgicos.

Biología: Investigado por sus efectos en las vías de señalización celular y las interacciones del receptor.

Medicina: Ampliamente utilizado en el tratamiento de afecciones respiratorias como el asma y la enfermedad pulmonar obstructiva crónica.

Industria: Empleado en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos.

Mecanismo De Acción

El bromuro de flutropio actúa como un agente anticolinérgico bloqueando la acción de la acetilcolina sobre los receptores muscarínicos en el músculo liso de las vías respiratorias . Esta inhibición evita la contracción de estos músculos, lo que lleva a la broncodilatación y a una mejor circulación del aire. La duración prolongada de la acción, típicamente alrededor de 24 horas, lo hace adecuado para la terapia de mantenimiento en pacientes con enfermedades obstructivas de las vías respiratorias .

Compuestos Similares:

Bromuro de Ipratropio: Otro agente anticolinérgico utilizado para afecciones respiratorias similares.

Bromuro de Tiotropio: Conocido por sus efectos broncodilatadores de acción prolongada.

Comparación: El this compound es único en su estructura molecular específica, que contribuye a su perfil farmacológico distintivo. En comparación con el bromuro de ipratropio, el this compound tiene una duración de acción más prolongada y puede ofrecer un alivio más sostenido para los pacientes. El bromuro de tiotropio, aunque también de acción prolongada, difiere en su afinidad de unión al receptor y en su eficacia general .

Análisis Bioquímico

Biochemical Properties

Flutropium bromide acts as an anticholinergic agent . Specifically, it blocks the action of acetylcholine on muscarinic receptors in the smooth muscle of the airways . By inhibiting this action, Flutropium bromide effectively prevents the contraction of these muscles, thereby promoting bronchodilation and easing airflow .

Cellular Effects

Flutropium bromide has been shown to have a significant impact on various types of cells and cellular processes. For instance, it has been found to inhibit the release of histamine from isolated rat mast cells stimulated by antigen . It does not have an antagonistic action against leukotriene D4 and serotonin .

Molecular Mechanism

The mechanism of action of Flutropium bromide revolves around its ability to act as an anticholinergic agent . It blocks the action of acetylcholine on muscarinic receptors in the smooth muscle of the airways . By inhibiting this action, Flutropium bromide effectively prevents the contraction of these muscles, thereby promoting bronchodilation and easing airflow .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El bromuro de flutropio se sintetiza mediante la condensación formal del grupo carboxilo del ácido hidroxi(difenil)acético con el grupo hidroxilo de (3-endo,8-syn)-8-(2-fluoroetil)-3-hidroxi-8-metil-8-azoniabiciclo[3.2.1]octano . La reacción típicamente implica el uso de disolventes orgánicos y catalizadores bajo condiciones controladas de temperatura y presión.

Métodos de Producción Industrial: La producción industrial del this compound implica la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio, pero optimizadas para mayores rendimientos y pureza. El proceso incluye múltiples etapas de purificación, como la cristalización y la filtración, para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: El bromuro de flutropio experimenta varios tipos de reacciones químicas, incluyendo:

Reacciones de Sustitución: Que involucran el reemplazo de un grupo funcional por otro.

Reacciones de Oxidación y Reducción: Aunque menos comunes, estas reacciones pueden alterar el estado de oxidación del compuesto.

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Típicamente involucran reactivos como halógenos o nucleófilos bajo condiciones de temperatura suave a moderada.

Reacciones de Oxidación y Reducción: Pueden involucrar agentes oxidantes como el permanganato de potasio o agentes reductores como el borohidruro de sodio bajo condiciones controladas.

Productos Principales Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados del this compound con diferentes grupos funcionales .

Comparación Con Compuestos Similares

Ipratropium Bromide: Another anticholinergic agent used for similar respiratory conditions.

Tiotropium Bromide: Known for its long-acting bronchodilator effects.

Comparison: Flutropium bromide is unique in its specific molecular structure, which contributes to its distinct pharmacological profile. Compared to ipratropium bromide, flutropium bromide has a longer duration of action and may offer more sustained relief for patients. Tiotropium bromide, while also long-acting, differs in its receptor binding affinity and overall efficacy .

Propiedades

IUPAC Name |

[(1S,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FNO3.BrH/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,20-22,28H,12-17H2,1H3;1H/q+1;/p-1/t20-,21+,22?,26?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUZASGZEHGWQM-QCERWEEGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048655 | |

| Record name | Flutropium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63516-07-4 | |

| Record name | Flutropium bromide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063516074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutropium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUTROPIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3V6HB0M57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1673418.png)

![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanone](/img/structure/B1673420.png)